3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Overview
Description
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c][2]benzopyran-6-one is a trihydroxybenzoic acid.
Scientific Research Applications
Chemical Derivatives and Their Applications
- Cytotoxicity Studies : A study identified pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and furo[3,2-c]pyran-4-one from the fungus Phellinus igniarius, demonstrating selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).
Synthesis and Reactivity
- Reactivity with Metal Compounds : Research on 4,5-polymethylene-substituted 2-isoxazolines reacted with metal compounds resulted in compounds like 5-hydroxy-1-phenyl-1-pentanone, exploring the N–O and C–C bond cleavage of the 2-isoxazoline ring (Nitta, Yi, & Kobayashi, 1985).
- Iodocyclization Methods : A study on the iodocyclization of 2-(1-alkynyl)benzylic alcohols led to the formation of various isochromenes and dihydroisobenzofurans, highlighting the reaction's dependency on the substitution pattern of the starting material (Mancuso et al., 2010).
Biological and Pharmacological Properties
- Antimicrobial and Anticoccidial Activity : A study discovered compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones showing significant in vitro antimicrobial and anticoccidial activities (Georgiadis, 1976).
- Diversity in Chemical Synthesis : Research focused on synthesizing a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, aiming to screen these compounds against various biological targets (Zaware et al., 2011).
Structural Analysis and Crystallography
- Molecular Structure and Properties : A study on bergenin monohydrate from Astilbe chinensis provided insights into the molecular structure, showcasing an extensive hydrogen-bonding network within the crystal and highlighting its biological activities (Ye, Sun, & Pan, 2004).
Metabolism and Biotransformation
- Metabolites in Microbial and Mammalian Systems : The biotransformation of gallic acid by Beauveria sulfurescens led to new glucosidated compounds, demonstrating that microbial culture parallels mammalian metabolism, useful for generating mammalian metabolites for further pharmacological and toxicological studies (Hsu et al., 2007).
Novel Syntheses and Reactions
- Synthesis of Complex Compounds : Research on quinoline alkaloids led to the synthesis of pyrano[2,3-b]quinolines, showcasing innovative methods in the formation of complex organic compounds (Sekar & Prasad, 1998).
properties
IUPAC Name |
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXCIXBAKGUKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859392 | |
Record name | 3,4,8,10-Tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydropyrano[3,2-c][2]benzopyran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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